molecular formula C14H26O3 B14400730 6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane CAS No. 88400-77-5

6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane

Cat. No.: B14400730
CAS No.: 88400-77-5
M. Wt: 242.35 g/mol
InChI Key: QUXKMAYUNHSEJN-UHFFFAOYSA-N
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Description

6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4 Spiroketals are a class of compounds characterized by a spiro-connected ketal group, which imparts significant stability and reactivity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane typically involves the condensation of appropriate lactones or hydroxy ketones. One common method includes the reaction of γ-hydroxy carboxylic acids with sodium ethoxide to form a dilactone intermediate, which is then converted to the spiroketal acid by heating with sodium hydroxide. The final step involves decarboxylation to yield the desired spiroketal .

Industrial Production Methods

Industrial production of spiroketals like this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of catalysts such as diethylzinc can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with spiroketal structures.

    Industry: Utilized in the production of polymers and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypropyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

88400-77-5

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

9-(3-methoxypropyl)-7,7,9-trimethyl-1,4-dioxaspiro[4.4]nonane

InChI

InChI=1S/C14H26O3/c1-12(2)10-13(3,6-5-7-15-4)14(11-12)16-8-9-17-14/h5-11H2,1-4H3

InChI Key

QUXKMAYUNHSEJN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2(C1)OCCO2)(C)CCCOC)C

Origin of Product

United States

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